molecular formula C17H15BN2O B1403828 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1159803-56-1

2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No. B1403828
M. Wt: 274.1 g/mol
InChI Key: KQWSJBNQJNULIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (2-MPDN) is an organic compound that has been studied as a potential therapeutic agent for a variety of applications due to its unique biochemical and physiological effects. 2-MPDN has been used in scientific research for its potential to act as an anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal agent.

Scientific Research Applications

Organic Field-Effect Transistors (OFETs) Application

  • Synthesis and Characterization for OFETs : Compounds related to 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine have been synthesized and characterized for their application in Organic Field-Effect Transistors (OFETs). These compounds demonstrated increased charge carrier mobility upon annealing treatment, optimizing the organic active layer (Lu, Bolag, Nishida, & Yamashita, 2010).

Antimicrobial Activity

  • QSAR Studies and Antimicrobial Activity : A quantitative structure-activity relationship (QSAR) study on 2-substituted variants of the compound revealed that the steric factor majorly influences their antimicrobial potency. Bulkier groups at certain positions were found to enhance antimicrobial activity (Madhuritha, Kumar, Parthasarathy, & Uma, 2004).

Fluorescent Probes in Metal Detection

  • Application as Fluorescent Probes : NBN-embedded polymers, closely related to the target compound, have been synthesized and investigated for their potential as fluorescent sensors. They exhibit excellent selectivity and sensitivity in detecting Fe3+ and Cr3+ ions, suggesting their application in metal ion detection (Li, Sheng, Sun, Wan, Liu, Qian, & Chen, 2022).

Structural Analysis

  • Crystal Structure Analysis : Studies on compounds similar to 2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine have provided insights into their crystal structure, demonstrating how intermolecular interactions form two-dimensional networks. This knowledge is essential for understanding the material's physical and chemical properties (Akerman, Robinson, & Slabber, 2011).

Corrosion Inhibition

  • Use in Corrosion Inhibition : Quinoxaline derivatives, closely related to the target compound, have been synthesized and applied as corrosion inhibitors for mild steel in acidic media. Their significant inhibition efficiency and mixed type inhibition make them valuable in corrosion protection (Saraswat & Yadav, 2020).

properties

IUPAC Name

3-(3-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BN2O/c1-21-14-8-4-7-13(11-14)18-19-15-9-2-5-12-6-3-10-16(20-18)17(12)15/h2-11,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWSJBNQJNULIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158922
Record name 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

CAS RN

1159803-56-1
Record name 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159803-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-(3-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 2
Reactant of Route 2
2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 3
2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 4
Reactant of Route 4
2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 5
Reactant of Route 5
2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Reactant of Route 6
2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.